N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide is a chemical compound with the molecular formula C19H25N3O2S and a molecular weight of 359.486 g/mol . This compound features a piperidine ring, a sulfonamide group, and a chiral center, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step usually involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Chiral resolution: The final product is obtained by resolving the racemic mixture into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the piperidine ring may interact with receptors or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
- N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets .
Eigenschaften
CAS-Nummer |
515172-79-9 |
---|---|
Molekularformel |
C19H25N3O2S |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-25(23,24)22-14-8-3-9-15-22/h1-2,4-7,10-13,18-19,21H,3,8-9,14-15,20H2/t18-,19-/m0/s1 |
InChI-Schlüssel |
YKMNMUDKPVHDEW-OALUTQOASA-N |
Isomerische SMILES |
C1CCN(CC1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.